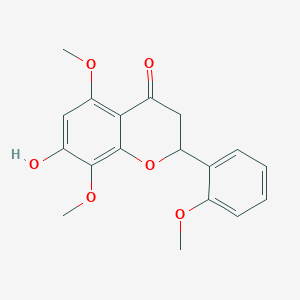
Erbium;methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium;methylcyclopentane is a compound that combines the rare earth element erbium with the organic molecule methylcyclopentane. Erbium is a lanthanide metal known for its applications in various high-tech fields, including telecommunications and lasers. Methylcyclopentane is a cycloalkane with the chemical formula CH₃C₅H₉, known for its use in organic synthesis and as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium;methylcyclopentane typically involves the reaction of erbium salts with methylcyclopentane under controlled conditions. One common method is the reduction of erbium chloride with methylcyclopentane in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and more efficient reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Erbium;methylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxides and methylcyclopentane derivatives.
Reduction: Reduction reactions can further modify the methylcyclopentane ring or the erbium center.
Substitution: Substitution reactions can occur at the methyl group or the cyclopentane ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include erbium oxides, substituted methylcyclopentane derivatives, and various organo-erbium compounds.
Scientific Research Applications
Erbium;methylcyclopentane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in MRI.
Medicine: Explored for its potential in targeted drug delivery systems and cancer therapy.
Industry: Utilized in the production of high-performance materials and as a component in advanced electronic devices.
Mechanism of Action
The mechanism of action of erbium;methylcyclopentane involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. The erbium center can also participate in redox reactions, influencing cellular processes. In industrial applications, the compound’s unique electronic properties are harnessed for specific functions.
Comparison with Similar Compounds
Similar Compounds
Erbium;cyclopentane: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Erbium;cyclohexane: Contains a six-membered ring, resulting in different chemical properties and uses.
Methylcyclopentane: Lacks the erbium component, used primarily as a solvent and in organic synthesis.
Uniqueness
Erbium;methylcyclopentane is unique due to the combination of the rare earth metal erbium with the organic methylcyclopentane. This combination imparts unique electronic and chemical properties, making it valuable in various high-tech and scientific applications.
Properties
Molecular Formula |
C18H36Er |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
erbium;methylcyclopentane |
InChI |
InChI=1S/3C6H12.Er/c3*1-6-4-2-3-5-6;/h3*6H,2-5H2,1H3; |
InChI Key |
GSEKSWXACFITKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1.CC1CCCC1.CC1CCCC1.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


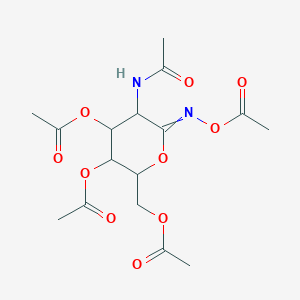


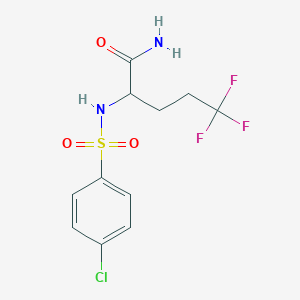
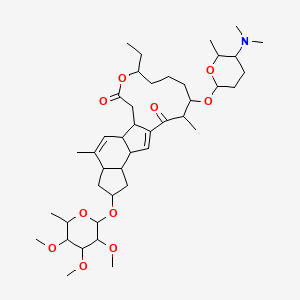
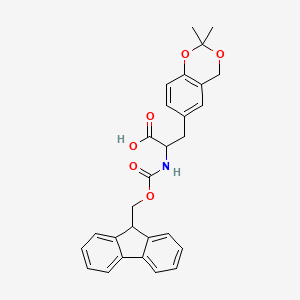
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
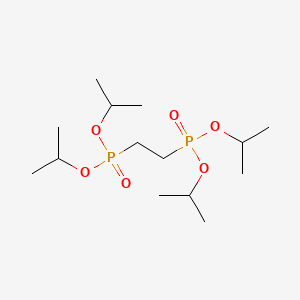
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
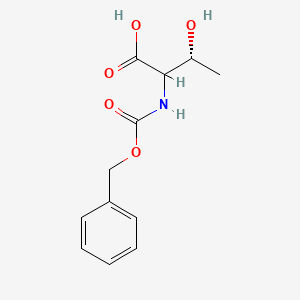
![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)

